molecular formula C12H16BFO4S B2938535 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride CAS No. 1337505-77-7

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride

Cat. No.: B2938535
CAS No.: 1337505-77-7
M. Wt: 286.12
InChI Key: XHAPVQLJEKERJW-UHFFFAOYSA-N
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Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride is a chemical compound that features a benzene ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group and a sulfonyl fluoride group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting benzene-1-sulfonyl fluoride with tetramethyl-1,3,2-dioxaborolane under suitable reaction conditions, such as the presence of a catalyst and controlled temperature.

  • Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with precise control over reaction parameters to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.

  • Substitution Reactions: The boronic acid derivative can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation products: Sulfonyl chlorides, sulfonic acids, and sulfates.

  • Reduction products: Sulfides and sulfoxides.

  • Substitution products: Various boronic acid derivatives and other functionalized benzene derivatives.

Mechanism of Action

Target of Action

Similar compounds are known to be used in the borylation of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This reaction involves the addition of a boron group to the benzylic C-H bond of alkylbenzenes .

Biochemical Pathways

The compound affects the biochemical pathways involving alkyl or aryl alkynes and alkenes. It participates in the hydroboration of these compounds in the presence of transition metal catalysts . The resulting products are crucial in various chemical reactions and syntheses.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in chemical reactions. By participating in borylation and hydroboration reactions, it facilitates the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride can be influenced by several environmental factors. These include temperature, pH, and the presence of catalysts. For instance, its storage temperature is recommended to be 2-8°C .

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for the construction of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryls and other complex organic compounds.

Biology: In biological research, the compound is used as a probe to study enzyme activities and interactions. Its unique structure allows it to bind selectively to certain biological targets, making it a valuable tool in biochemical assays.

Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals.

Industry: In the chemical industry, the compound is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar in structure but lacks the sulfonyl fluoride group.

  • Benzene-1-sulfonyl Chloride: Similar in the sulfonyl group but lacks the boronic acid derivative.

  • 4-(Methoxycarbonyl)phenylboronic Acid Pinacol Ester: Similar boronic acid derivative but with a different substituent.

Uniqueness: The presence of both the boronic acid derivative and the sulfonyl fluoride group in 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride makes it unique compared to other similar compounds. This combination of functional groups allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO4S/c1-11(2)12(3,4)18-13(17-11)9-5-7-10(8-6-9)19(14,15)16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAPVQLJEKERJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337505-77-7
Record name 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride
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